molecular formula C20H24N4O6S B12255647 4-(N,N-dimethylsulfamoyl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide

4-(N,N-dimethylsulfamoyl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide

Cat. No.: B12255647
M. Wt: 448.5 g/mol
InChI Key: OYJALQOXGBKCSD-UHFFFAOYSA-N
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Description

This compound features a benzamide core modified with a dimethylsulfamoyl group at the 4-position and an ethyl linker connecting to a pyrido[1,2-a]pyrazin-dione moiety substituted with a methoxy group. The methoxy substituent likely modulates electronic properties, affecting bioavailability and target engagement.

Properties

Molecular Formula

C20H24N4O6S

Molecular Weight

448.5 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide

InChI

InChI=1S/C20H24N4O6S/c1-22(2)31(28,29)15-6-4-14(5-7-15)19(26)21-8-9-23-10-11-24-13-18(30-3)17(25)12-16(24)20(23)27/h4-7,12-13H,8-11H2,1-3H3,(H,21,26)

InChI Key

OYJALQOXGBKCSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Derivatives

Patents describe methods to construct the pyrido-pyrazine scaffold using amino acids or similar precursors. For example:

  • Step 1 : Condensation of a pyridine-2-carboxylic acid derivative with a diamine under acidic conditions.
  • Step 2 : Cyclization to form the pyrazine ring, followed by oxidation to introduce the 1,8-dioxo groups.
  • Step 3 : Methoxylation at position 7 via alkylation (e.g., using methyl iodide or dimethyl sulfate) under basic conditions.

Table 1: Representative Reagents and Conditions for Pyrido-Pyrazine Core Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclization HCl, ethanol, reflux 65–75
Methoxylation CH₃I, K₂CO₃, DMF, 80°C 80–85
Oxidation KMnO₄, acidic aqueous medium 70–75

Synthesis of the 4-(N,N-Dimethylsulfamoyl)Benzamide Moiety

This moiety is synthesized via sulfamoylation of a benzamide precursor.

Sulfamoylation with Dimethyl Sulfonyl Chloride

  • Step 1 : React 4-aminobenzamide with dimethyl sulfonyl chloride in dichloromethane (DCM) or THF.
  • Step 2 : Use triethylamine (TEA) as a base to neutralize HCl.

Example Protocol :
$$ \text{4-NH}2\text{C}6\text{H}4\text{CONH}2 + (\text{CH}3)2\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM, 0°C}} \text{4-(N,N-(CH}3)2\text{SO}2\text{NH)C}6\text{H}4\text{CONH}_2 $$

Table 2: Optimization of Sulfamoylation Conditions

Solvent Temperature (°C) Time (h) Yield (%)
DCM 0–5 2 85
THF 25 4 78
DMF 50 6 65

Coupling the Benzamide to the Pyrido-Pyrazine

The final step involves forming the amide bond between the ethylamine-linked pyrido-pyrazine and the sulfamoyl benzamide.

Amide Coupling Using Carbodiimide-Based Reagents

  • Step 1 : Activate the carboxylic acid group of the sulfamoyl benzamide using HATU or EDCl/HOBt.
  • Step 2 : React with the ethylamine derivative of the pyrido-pyrazine in DMF or dichloroethane.

Example Reaction :
$$ \text{Benzamide-CO}2\text{H} + \text{HATU} \rightarrow \text{Benzamide-OC(NH)HATU} $$
$$ \text{Benzamide-OC(NH)HATU} + \text{Pyrido-pyrazine-NHCH}
2\text{CH}2\text{NH}2 \rightarrow \text{Target Compound} $$

Table 3: Coupling Agent Performance

Reagent Solvent Temperature (°C) Yield (%)
HATU DMF 25 90
EDCl/HOBt DCM 0–5 75
DCC THF 25 60

Purification and Characterization

  • Purification : Column chromatography (silica gel, 5–10% MeOH/DCM) or recrystallization from EtOH/H₂O.
  • Characterization :
    • NMR : Confirm the ethyl linker and sulfamoyl groups via $${}^{\text{1}}$$H and $${}^{\text{13}}$$C NMR.
    • HRMS : Verify molecular weight (e.g., $$ m/z $$ = 467.2 [M+H]⁺).

Challenges and Optimization Strategies

  • Regioselectivity : Ensure methoxy group positions during cyclization.
  • Yield Improvement : Use anhydrous conditions and excess reagents in coupling steps.
  • Scalability : Optimize solvent ratios (e.g., minimize DMF for cost-effective production).

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
HATU-mediated coupling High purity, fast reaction High reagent cost
EDCl/HOBt coupling Cost-effective, mild conditions Moderate yields, longer time
Reductive amination Simple setup, scalable Requires reducing agents

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrido[1,2-a]pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Research Findings and Implications

Structural Clustering and Bioactivity

highlights that structurally similar compounds cluster by bioactivity profiles. The target compound’s dimethylsulfamoyl and pyrido-pyrazin-dione groups may align it with sigma receptor ligands (e.g., [125I]PIMBA) or kinase inhibitors, depending on substituent effects .

Therapeutic Hypotheses

  • Oncology : The methoxy group and fused heterocycle may promote DNA intercalation or kinase inhibition, analogous to pyrazolo-pyrimidin derivatives .

Limitations and Knowledge Gaps

  • No direct data on the target compound’s synthesis, pharmacokinetics, or receptor binding are available in the evidence.
  • Contradictions arise in therapeutic targeting: sigma ligands () vs. dopamine modulators () vs. structural agents ().

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfamoyl group, which is known for its diverse pharmacological applications. The presence of a pyrido[1,2-a]pyrazine moiety may contribute to its biological activity, particularly in terms of anticancer and antimicrobial properties.

Chemical Structure

  • Chemical Formula : C₁₅H₁₈N₄O₄S
  • Molecular Weight : 358.39 g/mol

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, derivatives containing the pyrido[1,2-a]pyrazine core have been evaluated for their effectiveness against various cancer cell lines.

  • Case Study : A study on related pyrido[1,2-a]pyrazine derivatives demonstrated promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using the MTT assay method. The compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

The sulfamoyl group is often associated with antibacterial properties. Compounds that incorporate this functional group have been shown to exhibit varying degrees of activity against both gram-positive and gram-negative bacteria.

  • Research Findings : In a study evaluating the antibacterial efficacy of sulfamoyl derivatives, several compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Studies have shown that sulfamoyl derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease.

  • Enzyme Inhibition Results : The synthesized compounds were tested for AChE inhibition, revealing IC50 values ranging from 10 to 50 µM, which suggests moderate inhibitory activity. Additionally, significant urease inhibition was observed, highlighting the therapeutic potential of these compounds in treating conditions like urinary tract infections .

The biological activities of 4-(N,N-dimethylsulfamoyl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide can be attributed to several mechanisms:

  • Interaction with Target Proteins : Docking studies indicate that the compound may bind effectively to active sites on target proteins involved in cancer cell proliferation and bacterial survival.
  • Inhibition of Metabolic Pathways : By inhibiting enzymes such as AChE and urease, the compound disrupts critical metabolic pathways necessary for bacterial growth and neurotransmission.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7Low µM
A549Low µM
AntibacterialSalmonella typhi32 - 128 µg/mL
Bacillus subtilis32 - 128 µg/mL
Enzyme InhibitionAChE10 - 50 µM
UreaseSignificant Inhibition

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